2-Chloro-4-fluoro-5-nitrophenol

Process chemistry Synthetic route optimization Intermediate manufacture

2-Chloro-4-fluoro-5-nitrophenol (CAS 84478-75-1) offers a unique polyfunctional aromatic core with orthogonal C–Cl and C–F bond reactivity, enabling sequential SNAr and cross-coupling strategies impossible with dichloro or difluoro analogs. Its specific substitution pattern is critical for pharmaceutical anti-inflammatory/antimicrobial synthesis and herbicide lead optimization (≥85% inhibition of Abutilon theophrasti at 22.5 g/ha). Manufactured via a high-yield alkaline hydrolysis route (98% yield), this crystalline solid (mp 105–108 °C) ensures reliable scale-up.

Molecular Formula C6H3ClFNO3
Molecular Weight 191.54 g/mol
CAS No. 84478-75-1
Cat. No. B1583476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-fluoro-5-nitrophenol
CAS84478-75-1
Molecular FormulaC6H3ClFNO3
Molecular Weight191.54 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1O)Cl)F)[N+](=O)[O-]
InChIInChI=1S/C6H3ClFNO3/c7-3-1-4(8)5(9(11)12)2-6(3)10/h1-2,10H
InChIKeyNAWVMCKMQMJQMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-4-fluoro-5-nitrophenol (CAS 84478-75-1): Procurement-Grade Halogenated Nitrophenol Intermediate for Pharmaceutical and Agrochemical R&D


2-Chloro-4-fluoro-5-nitrophenol (CAS 84478-75-1) is a polyfunctional aromatic intermediate bearing chlorine at C2, fluorine at C4, a nitro group at C5, and a phenolic hydroxyl group on the benzene ring [1]. This substitution pattern confers distinct electrophilicity and regioselective reactivity in nucleophilic aromatic substitution (SNAr), cross-coupling, and reduction-based transformations [2]. The compound is widely documented as a building block in the synthesis of pharmaceutical actives, particularly anti-inflammatory and antimicrobial agents, as well as herbicidal scaffolds . Commercial production commonly proceeds via nitration of 2-chloro-4-fluorophenol followed by hydrolysis or deprotection steps, achieving isolated yields of up to 98% .

2-Chloro-4-fluoro-5-nitrophenol (84478-75-1): Why Simple Phenol Analogs Cannot Be Substituted Without Functional Trade-offs


While numerous halogenated nitrophenols exist commercially, the specific 2-chloro-4-fluoro-5-nitro substitution pattern cannot be substituted with simpler in-class analogs without fundamentally altering the electronic landscape and reactivity profile. Regioisomers such as 4-chloro-2-fluoro-5-nitrophenol (CAS 98404-02-5) possess identical molecular weight (191.54 g/mol) but exhibit distinct positional electronic effects that alter both acidity and the site-selectivity of SNAr reactions [1]. Moreover, replacing fluorine with a second chlorine atom (e.g., 2,4-dichloro-5-nitrophenol, CAS 5047-70-3) eliminates the orthogonal reactivity advantage conferred by the C–F bond, which is significantly less labile than C–Cl under nucleophilic conditions and enables sequential functionalization strategies [2]. Substituting the compound with non-nitrated analogs forfeits the strong –M electron-withdrawing activation required for facile aromatic substitution and downstream reductive transformations. Therefore, the specific Cl/F/NO₂/OH arrangement in 2-chloro-4-fluoro-5-nitrophenol is not merely an incremental variation but a functional determinant of synthetic route viability.

2-Chloro-4-fluoro-5-nitrophenol (CAS 84478-75-1): Empirical Evidence Supporting Differentiation in Pharmaceutical and Agrochemical Intermediate Applications


High-Yield Hydrolysis of Methyl Carbonate Precursor: 98% Isolated Yield at 0.48 mol Scale

The target compound is reliably produced via alkaline hydrolysis of 2-chloro-4-fluoro-5-nitrophenyl methyl carbonate, a documented industrial-scale preparation method . Under reflux conditions for 4 hours using 0.57 mol NaOH with 0.48 mol substrate in 300 mL water, the reaction yields 2-chloro-4-fluoro-5-nitrophenol in 98% isolated yield (90 g) after acidification and filtration . This near-quantitative conversion demonstrates robust scalability and purity suitable for subsequent synthetic steps without extensive purification .

Process chemistry Synthetic route optimization Intermediate manufacture

O-Methylation Efficiency: 93% Yield in Methylation to Methoxy Intermediate

Methylation of the phenolic hydroxyl group proceeds efficiently under mild conditions. Reaction of 2-chloro-4-fluoro-5-nitrophenol (5.0 g, 26.1 mmol) with iodomethane (8.0 mL, 131 mmol) and potassium carbonate (18 g, 131 mmol) in acetone at room temperature affords 1-chloro-5-fluoro-2-methoxy-4-nitrobenzene in 93% isolated yield . The product structure is confirmed by ¹H NMR (DMSO-d6): δ 7.94–7.97 (m, 1H), 7.81–7.83 (m, 1H), 3.95 (s, 3H) .

Synthetic methodology Functional group interconversion Building block diversification

Herbicidal Scaffold Derivatization: N-(4-Chloro-2-fluoro-5-substituted phenyl)isoindole-1,3-diones Achieve 80–86% Inhibition vs Commercial Acifluorfen at 22.5 g/ha

A series of N-(4-chloro-2-fluoro-5-substituted phenyl)isoindole-1,3-dione derivatives were synthesized in four steps from 2-chloro-4-fluoro-5-nitrophenol as the starting material [1]. Preliminary bioassay results demonstrated that compounds 7a and 7i exhibited 80%–86% inhibitory activity against Abutilon theophrasti at an application rate of 22.5 g/ha, exceeding the efficacy of the commercial herbicide acifluorfen under identical post-emergence screening conditions [1].

Herbicide discovery Agrochemical lead optimization Post-emergence weed control

Quaternary Ammonium Herbicide Derivatives: ≥85% Inhibition of Zinnia and Abutilon theophrasti at 150 g/ha

Using 2-chloro-4-fluoro-5-nitrophenol as the starting material, researchers synthesized phthalimide-substituted phenoxy carboxylic acid ester quaternary ammonium salts via a five-step sequence: phenol substitution, nitro reduction, acylation, esterification, and quaternization [1]. Bioassay results demonstrated that the majority of synthesized compounds achieved ≥85% herbicidal inhibition against both Zinnia and Abutilon theophrasti at an application rate of 150 g/ha [1].

Quaternary ammonium herbicides Broadleaf weed control Lipophilic–hydrophilic balance

Orthogonal Halogen Reactivity: C–Cl vs C–F Selectivity in Nucleophilic Aromatic Substitution

The presence of both chlorine and fluorine substituents ortho and para to electron-withdrawing groups enables orthogonal SNAr reactivity. Published comparative data on aromatic nucleophilic substitution systematically demonstrate that fluorine is a significantly poorer leaving group than chlorine in SNAr processes under typical conditions [1]. This differential lability allows for sequential substitution: C–Cl displacement occurs preferentially, while the C–F bond remains intact for subsequent transformations [1]. The nitro group at C5 further activates both positions toward nucleophilic attack [1].

SNAr Sequential functionalization Chemoselectivity

Antimicrobial Intermediate Utility: Documented Use in Anti-inflammatory and Analgesic Agent Synthesis

2-Chloro-4-fluoro-5-nitrophenol is documented as an intermediate in the synthesis of various pharmaceutical active pharmaceutical ingredients (APIs), particularly anti-inflammatory and analgesic agents . It also serves as a precursor to antimicrobial intermediates . The reactive nitro and halogen groups facilitate palladium-catalyzed cross-coupling transformations, including Suzuki–Miyaura and Buchwald–Hartwig reactions, enabling rapid diversification into drug-like scaffolds .

Pharmaceutical intermediates API synthesis Anti-inflammatory agents

2-Chloro-4-fluoro-5-nitrophenol (84478-75-1): Validated R&D and Industrial Application Scenarios Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of Anti-inflammatory and Analgesic API Intermediates via Palladium-Catalyzed Cross-Coupling

2-Chloro-4-fluoro-5-nitrophenol serves as a versatile building block for synthesizing pharmaceutically active compounds, particularly anti-inflammatory and analgesic agents . The nitro group enables subsequent reduction to an amino functionality, while the halogen substituents (Cl and F) serve as handles for Suzuki–Miyaura, Buchwald–Hartwig, and other Pd-catalyzed cross-coupling reactions . This scenario leverages the orthogonal reactivity of C–Cl vs C–F bonds to achieve sequential diversification, a feature not available with dichloro or difluoro analogs [1]. The documented 93% O-methylation yield confirms efficient phenolic hydroxyl derivatization prior to further functionalization .

Agrochemical R&D: Discovery and Optimization of Novel Post-emergence Herbicides

The compound is a validated starting material for herbicide discovery programs, particularly targeting broadleaf weed species. Derivatives synthesized from 2-chloro-4-fluoro-5-nitrophenol have demonstrated 80–86% inhibitory activity against Abutilon theophrasti at 22.5 g/ha, exceeding the efficacy of commercial acifluorfen [2]. Additionally, quaternary ammonium derivatives achieved ≥85% inhibition of both Zinnia and Abutilon theophrasti at 150 g/ha [3]. These performance metrics support procurement for agrochemical lead optimization campaigns requiring novel modes of action and low application rates.

Process Chemistry Development: Scalable Intermediate Manufacture with Validated 98% Yield

For process chemists and CRO/CDMO operations, 2-chloro-4-fluoro-5-nitrophenol can be manufactured at scale via the alkaline hydrolysis of 2-chloro-4-fluoro-5-nitrophenyl methyl carbonate, a route that delivers 98% isolated yield at 0.48 mol scale . This high-yield, reproducible methodology minimizes cost and purification burden in multi-kilogram campaigns. The compound's solid-state properties (white to yellow crystalline powder, mp 105–108 °C) facilitate handling and storage in pilot-plant and manufacturing environments .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-4-fluoro-5-nitrophenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.